(3-Chloropropyl)triethoxysilane

Rubber Reinforcement Silica Dispersion Dynamic Mechanical Analysis

(3-Chloropropyl)triethoxysilane (CPTES) is a bifunctional organosilane that outperforms generic alternatives in demanding applications. Unlike methoxy-based silanes, its ethoxy groups hydrolyze to release ethanol, not toxic methanol, and offer superior process control for grafting. This chloro-alkyl silane is the optimal coupling agent for halogenated rubber systems like chloroprene and chlorosulfonated polyethylene, and it streamlines workflows in biomolecule immobilization by enabling one-step covalent bonding without secondary crosslinkers. Choose CPTES for a safer, more efficient, and application-specific solution.

Molecular Formula C9H21ClO3Si
Molecular Weight 240.8 g/mol
CAS No. 5089-70-3
Cat. No. B1211364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloropropyl)triethoxysilane
CAS5089-70-3
Synonyms(3-chloropropyl)triethoxysilane
Molecular FormulaC9H21ClO3Si
Molecular Weight240.8 g/mol
Structural Identifiers
SMILESCCO[Si](CCCCl)(OCC)OCC
InChIInChI=1S/C9H21ClO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-9H2,1-3H3
InChIKeyKSCAZPYHLGGNPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Profile for (3-Chloropropyl)triethoxysilane Procurement


(3-Chloropropyl)triethoxysilane (CPTES, CAS 5089-70-3) is a bifunctional organosilane featuring a reactive γ-chloropropyl group and three hydrolyzable ethoxy groups . It belongs to the chloroalkylsilane class, characterized by a chlorine atom that enables versatile nucleophilic substitution chemistry and alkoxy groups for covalent bonding to inorganic substrates . With a molecular weight of 240.80 g/mol and a density of 1.000 g/mL at 25°C, CPTES is a colorless to pale yellow liquid with a boiling point of approximately 220°C [1]. Its water solubility ranges from 113 to 1,000,000 mg/L at 20°C, and it exhibits slow reactivity with moisture to evolve ethanol, making it a foundational silane coupling agent for diverse industrial and research applications [1].

Why (3-Chloropropyl)triethoxysilane Cannot Be Replaced by Generic Analogs


Substituting CPTES with another silane, even a close analog like 3-chloropropyltrimethoxysilane (CPTMS), can lead to significant performance variations due to distinct hydrolysis kinetics, byproduct toxicity, and functional group reactivity. The ethoxy groups in CPTES hydrolyze more slowly than the methoxy groups in CPTMS, influencing grafting density and process control [1]. Furthermore, unlike aminosilanes such as APTES, CPTES does not require an additional activation step for bioconjugation, offering a more streamlined workflow [2]. These differences in reactivity, safety profile (ethanol vs. methanol release), and synthetic utility underscore that CPTES is not a generic, drop-in replacement for other chloro- or amino-functional silanes; selection must be guided by specific application requirements.

Quantitative Evidence for (3-Chloropropyl)triethoxysilane Selection


Payne Effect Reduction: Direct Comparison with Amino and Sulfide Silanes in Chloroprene Rubber

In a direct comparative study of silane coupling agents for chloroprene rubber (CR) reinforced with precipitated silica, CPTES was found to reduce filler-filler interactions to a lesser extent than APTES and TESPT, as quantified by the Payne effect [1]. This indicates that while CPTES improves processability compared to unmodified silica, it may not match the dispersion efficiency of amino- or sulfide-based silanes in this specific rubber system. The Payne effect results highlight a trade-off where CPTES offers a different balance of properties, potentially favoring other mechanical attributes.

Rubber Reinforcement Silica Dispersion Dynamic Mechanical Analysis

Comparable Grafting Density on Iron Oxide Nanoparticles for Polymer Brush Synthesis

A controlled study of magnetite nanoparticle functionalization demonstrated that CPTES can achieve graft densities comparable to those obtained with APTES and CTCS [1]. Under optimized conditions, CPTES yielded graft densities ranging from approximately 4 to 7 molecules per nm², as determined by thermogravimetric analysis [1]. This range is consistent with the grafting efficiencies reported for other organosilanes in the same study, indicating that CPTES is not limited by its chloropropyl group and can effectively prepare surfaces for subsequent polymer brush growth.

Nanoparticle Functionalization Polymer Brushes Surface Chemistry

Safer Hydrolysis Byproduct Profile Compared to Methoxy Analogs

Upon hydrolysis, CPTES releases ethanol, whereas its methoxy analog, CPTMS, releases methanol [1]. Ethanol (LD50 oral, rat ~7,060 mg/kg) is significantly less toxic than methanol (LD50 oral, rat ~5,628 mg/kg, but metabolized to formaldehyde and formic acid, causing severe metabolic acidosis and blindness) [1]. This fundamental difference in byproduct toxicity has substantial implications for industrial hygiene, waste disposal, and overall process safety. While both compounds require careful handling, the use of CPTES mitigates the severe toxicological risks associated with methanol exposure.

Safety and Handling Green Chemistry Process Safety

Direct Bioconjugation via Nucleophilic Substitution Without Pre-Activation

Unlike 3-aminopropyltriethoxysilane (APTES), which typically requires an additional activation step (e.g., using glutaraldehyde) to bind biomolecules, CPTES can directly react with nucleophilic groups such as amines or thiols present on peptides and proteins [1]. This direct reactivity streamlines the functionalization workflow for biomaterials, reducing the number of processing steps and minimizing potential side reactions or denaturation. In a study on a Ti-16Hf-25Nb alloy, both silanes were successfully used, but the study explicitly notes that CPTES offers a simplified, one-step coupling route [1].

Biomaterial Functionalization Peptide Immobilization Surface Chemistry

Nucleophilic Substitution Reactivity Enables Diverse Derivative Synthesis

CPTES serves as a versatile synthon due to the reactivity of its primary alkyl chloride. It undergoes efficient nucleophilic substitution with a wide range of nucleophiles, enabling the synthesis of quaternary ammonium salts , thiocarbohydrazide-functionalized materials [1], and amino-functional silanes . This contrasts with the alternative approach of using a mercaptosilane for thiol-ene chemistry or an aminosilane for amide coupling, providing a distinct and often more direct route to complex organosilicon structures. For instance, the reaction with butylimidazole yields a quaternary imidazole derivative with antimicrobial properties .

Synthetic Chemistry Silane Derivatization Functional Materials

Best-Fit Application Scenarios for (3-Chloropropyl)triethoxysilane


Halogenated Rubber Compounding with Balanced Processability

CPTES is ideal for coupling inorganic fillers in chloroprene, chlorinated butyl, and chlorosulfonated polyethylene rubbers where a balance between filler dispersion (Payne effect) and mechanical reinforcement is desired [1]. While it may not achieve the same level of filler-filler interaction reduction as APTES or TESPT, its chloro functionality offers specific compatibility with halogenated polymer matrices, making it the rational choice over non-halogenated silanes for these specific elastomer systems .

One-Step Biomaterial Surface Functionalization

For modifying the surface of medical implants, biosensors, or cell culture substrates with peptides or proteins, CPTES provides a streamlined, one-step covalent immobilization strategy [1]. Its ability to directly react with nucleophilic groups on biomolecules eliminates the need for a secondary crosslinking step typically required with aminosilanes, reducing processing time and potential variability in surface bioactivity [1].

Synthesis of Quaternary Ammonium Antimicrobial Coatings

CPTES is a key precursor for synthesizing quaternary ammonium salts, which are then used to create durable, non-leaching antimicrobial coatings [1]. The chloropropyl group readily undergoes nucleophilic substitution with tertiary amines to form the active quaternary ammonium moiety, a synthetic pathway that is more direct than those available with aminosilanes or mercaptosilanes [1].

Preparation of High-Density Polymer Brush Surfaces on Nanoparticles

CPTES can be used to achieve high grafting densities (4-7 molecules/nm²) on metal oxide nanoparticles, providing a robust anchor for subsequent polymer brush growth via surface-initiated polymerization [1]. This performance is comparable to APTES, but CPTES may be preferred in applications where an amine-free surface or the specific reactivity of a chloro-alkyl group is required for the subsequent polymerization step [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Chloropropyl)triethoxysilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.